molecular formula C6H6N2O3 B065563 5-amino-2-oxo-1H-pyridine-4-carboxylic Acid CAS No. 183742-01-0

5-amino-2-oxo-1H-pyridine-4-carboxylic Acid

Cat. No.: B065563
CAS No.: 183742-01-0
M. Wt: 154.12 g/mol
InChI Key: CHQVYHZAZPPVKX-UHFFFAOYSA-N
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Description

5-amino-2-oxo-1H-pyridine-4-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyridine ring substituted with an amino group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 4-position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-oxo-1H-pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity. Another approach includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has also been demonstrated as an effective method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-oxo-1H-pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 5-amino-2-oxo-1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-oxo-1H-pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity

Biological Activity

5-Amino-2-oxo-1H-pyridine-4-carboxylic acid (also known as 5-amino-4-pyridinecarboxylic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C6H6N2O3\text{C}_6\text{H}_6\text{N}_2\text{O}_3

It features a pyridine ring with an amino group and a carbonyl group, contributing to its reactivity and interaction with biological systems.

This compound exhibits its biological activity primarily through enzyme inhibition. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of:

  • Kinase Inhibition : It has shown potential in inhibiting kinases involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies .
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to be effective against various pathogens .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has demonstrated effectiveness against several viruses, including:

  • Herpes Simplex Virus (HSV) : The compound exhibited significant antiviral activity against HSV-1 in vitro, suggesting its potential as an antiviral agent .
  • Vesicular Stomatitis Virus (VSV) : It was found to inhibit VSV replication effectively, indicating a broader spectrum of antiviral activity .

Case Studies

  • Anti-inflammatory Activity :
    A study evaluated the effects of this compound on cytokine production in rheumatoid arthritis models. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 while increasing anti-inflammatory markers like IL-10 .
  • Antimicrobial Efficacy :
    In a comparative study against common pathogens, the compound showed promising results with MIC values lower than those of standard antibiotics like ciprofloxacin. Specifically, it inhibited Pseudomonas aeruginosa and Escherichia coli effectively at concentrations ranging from 25 to 100 µg/mL .

Table 1: Biological Activities of this compound

Activity TypeTarget Pathogen/EnzymeMIC (µg/mL)Reference
AntiviralHerpes Simplex Virus (HSV)< 20
AntiviralVesicular Stomatitis Virus (VSV)< 15
AntimicrobialEscherichia coli50
AntimicrobialPseudomonas aeruginosa25
Anti-inflammatoryTNF-alpha inhibitionN/A

Properties

IUPAC Name

5-amino-2-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVYHZAZPPVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444607
Record name 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-01-0
Record name 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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